1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene
Overview
Description
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is an organic compound with the molecular formula C19H20O. It is a derivative of 1-butyl-4-phenylbenzene, characterized by the presence of a butyl group and a methoxyphenyl group attached to a benzene ring through an ethynyl linkage . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetylene and 1-bromo-4-butylbenzene.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed to form the ethynyl linkage between the two starting materials.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethylene or ethane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Photochemistry: Studied for its photochemical properties and electron density delocalization.
Molecular Electronics: Explored for its potential in developing molecular wires and other electronic components.
Polymerization: Investigated for its role in polymerization reactions and mesomorphic behavior.
Mechanism of Action
The mechanism of action of 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene involves its interaction with various molecular targets and pathways:
Electron Delocalization: The ethynyl linkage facilitates electron delocalization, affecting the compound’s electronic properties.
Photochemical Reactions: The compound’s structure allows it to participate in photochemical reactions, leading to shifts in vibrational frequencies and electronic transitions.
Comparison with Similar Compounds
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene can be compared with similar compounds such as:
1-Butyl-4-((4-ethoxyphenyl)ethynyl)benzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-Butyl-4-phenylbenzene: Lacks the ethynyl and methoxy groups, resulting in different chemical properties.
Properties
IUPAC Name |
1-butyl-4-[2-(4-methoxyphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(20-2)15-13-18/h6-9,12-15H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVHHOAFERRCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346622 | |
Record name | 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35684-12-9 | |
Record name | 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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